molecular formula C24H20N2O4 B236669 N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No. B236669
M. Wt: 400.4 g/mol
InChI Key: YMWSOBHRVJADPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as BIBX1382, is a compound that has been extensively studied for its potential therapeutic applications. It belongs to a class of compounds known as tyrosine kinase inhibitors, which are known to have anti-cancer properties.

Mechanism of Action

N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide acts by inhibiting the activity of several tyrosine kinases, including the epidermal growth factor receptor (EGFR) and the ErbB family of receptors. These receptors are known to play a crucial role in cancer cell growth and proliferation. By inhibiting their activity, N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of several tyrosine kinases, which are known to play a crucial role in cancer cell growth and proliferation. N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. This can prevent the growth and spread of cancer cells.

Advantages and Limitations for Lab Experiments

N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has several advantages for lab experiments. It has been extensively studied, and its synthesis method has been optimized to provide high yields of the compound. Additionally, N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to have potent anti-cancer activity in various preclinical models, making it a promising candidate for further research. However, there are also some limitations to using N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide in lab experiments. It is a relatively complex compound, and its synthesis method may be challenging for some researchers. Additionally, the compound may have limited solubility in some solvents, which can make it difficult to work with.

Future Directions

There are several future directions for research on N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide. One potential direction is to further investigate its anti-cancer properties, especially in combination with other anti-cancer agents. Additionally, N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide may have potential therapeutic applications in other diseases, such as inflammatory disorders and cardiovascular disease. Further research is needed to explore these potential applications. Finally, the development of more efficient synthesis methods for N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide may make it more accessible to researchers, allowing for further investigation of its properties and potential applications.
Conclusion
In conclusion, N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a promising compound that has been extensively studied for its potential therapeutic applications, especially in the treatment of cancer. Its synthesis method has been optimized to provide high yields of the compound, and it has been shown to have potent anti-cancer activity in various preclinical models. Further research is needed to explore its potential applications in other diseases and to develop more efficient synthesis methods.

Synthesis Methods

The synthesis of N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves a series of chemical reactions, starting from commercially available starting materials. The synthesis involves the formation of several intermediates, which are then converted to the final product. The synthesis method has been optimized to provide high yields of the compound, and the purity of the product has been confirmed by various analytical techniques.

Scientific Research Applications

N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been extensively studied for its potential therapeutic applications, especially in the treatment of cancer. It has been shown to inhibit the activity of several tyrosine kinases, which are known to play a crucial role in cancer cell growth and proliferation. N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to have potent anti-cancer activity in various preclinical models, including cell lines and animal models.

properties

Product Name

N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Molecular Formula

C24H20N2O4

Molecular Weight

400.4 g/mol

IUPAC Name

N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

InChI

InChI=1S/C24H20N2O4/c1-14-3-7-20-19(11-14)26-24(30-20)17-5-4-15(2)18(12-17)25-23(27)16-6-8-21-22(13-16)29-10-9-28-21/h3-8,11-13H,9-10H2,1-2H3,(H,25,27)

InChI Key

YMWSOBHRVJADPW-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)C)NC(=O)C4=CC5=C(C=C4)OCCO5

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)C)NC(=O)C4=CC5=C(C=C4)OCCO5

Origin of Product

United States

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